molecular formula C9H18N2 B1454034 1-Cyclopentylpyrrolidin-3-amine CAS No. 933713-03-2

1-Cyclopentylpyrrolidin-3-amine

Cat. No.: B1454034
CAS No.: 933713-03-2
M. Wt: 154.25 g/mol
InChI Key: MKSRQKFKDYWWBT-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrrolidin-3-amine is a chemical compound with the CAS Number: 933713-03-2 . It has a molecular weight of 154.26 and its IUPAC name is 1-cyclopentyl-3-pyrrolidinamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2/c10-8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.26 and its IUPAC name is 1-cyclopentyl-3-pyrrolidinamine .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-Cyclopentylpyrrolidin-3-amine serves as a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry. For instance, it is utilized in the development of antibiotics for veterinary use, highlighting its significance in the synthesis of drugs targeting specific pathogens. The stereoselective process for its preparation involves key steps like asymmetric Michael addition and stereoselective alkylation, showcasing the complexity and precision required in medicinal chemistry synthesis (Fleck et al., 2003).

Organic Synthesis and Material Science

In organic synthesis, this compound is part of innovative methods to create structurally diverse compounds. A notable example includes the metal- and oxidant-free three-component desulfurization and deamination condensation approach, leading to fully substituted 1H-1,2,4-triazol-3-amines. This process stands out for its environmental friendliness and potential in gram-scale applications, indicating the versatility of this compound in facilitating green chemistry practices. The fluorescence and aggregation-induced emission properties of the synthesized compounds suggest further applications in optical materials, emphasizing the material science implications of this research (Guo et al., 2021).

Heterocyclic Chemistry and Catalysis

The compound also plays a role in the synthesis of heterocyclic structures, such as pyrrolidines, through catalyzed reactions of aldehydes, amines, and diesters. These reactions often result in pyrrolidines with a cis relationship between substituents, demonstrating the compound's utility in constructing complex heterocyclic architectures with potential biological activity. The diastereoselectivity of these reactions underscores the importance of this compound in achieving precise stereochemical outcomes in synthetic chemistry (Carson & Kerr, 2005).

Safety and Hazards

The safety information for 1-Cyclopentylpyrrolidin-3-amine includes several hazard statements: H227, H314, H335 . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

1-cyclopentylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSRQKFKDYWWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933713-03-2
Record name 1-cyclopentylpyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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